2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Description

Historical Context and Discovery

The synthesis of 2-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one was first reported in the early 1980s. A seminal method involved the reaction of 2-amino-5-nitrophenol with ethyl (±)-2-bromopropionate in the presence of potassium fluoride and N,N-dimethylformamide (DMF) at 50–60°C, yielding the compound with an 87% efficiency. Subsequent advancements introduced alternative pathways, such as microwave-assisted Smiles rearrangement-cyclization reactions, which improved scalability and reduced reaction times.

Key milestones in its development include:

- 1982 : Initial synthesis via nucleophilic substitution.

- 2000s : Optimization using anthranilic acid derivatives and chloroacetyl chloride.

- 2020s : Catalytic methods employing Rh(III) for C–H bond functionalization.

These innovations reflect the compound’s adaptability to diverse synthetic strategies, enhancing its accessibility for industrial applications.

Classification Within Heterocyclic Compounds

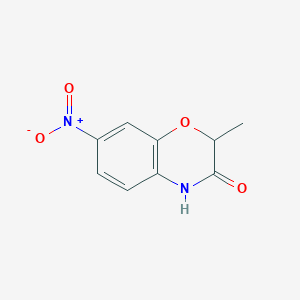

This compound belongs to the benzoxazinone family, a subclass of 1,4-benzoxazines. Its structure features:

- A benzene ring fused to a six-membered oxazine ring containing one oxygen and one nitrogen atom.

- A nitro group at the 7-position and a methyl group at the 2-position, which influence electronic distribution and steric interactions.

Table 1: Structural and Functional Features

This classification positions it as a versatile intermediate for synthesizing bioactive molecules and functional materials.

Significance in Modern Chemical Research

Pharmaceutical Applications

This compound serves as a precursor for topoisomerase I inhibitors. Derivatives such as ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) exhibit potent anticancer activity, with IC₅₀ values 56-fold lower than camptothecin. The nitro group enhances DNA-binding affinity, while the methyl group stabilizes enzyme-inhibitor complexes.

Agrochemical Development

In agrochemistry, this compound is a key intermediate in synthesizing herbicides like flumioxazin. Its nitro and methyl groups contribute to herbicidal efficacy by inhibiting protoporphyrinogen oxidase, a critical enzyme in chlorophyll biosynthesis.

Material Science Innovations

Recent studies highlight its role in polymer chemistry. For example, Rh(III)-catalyzed carbonylation reactions enable the incorporation of benzoxazinone motifs into polyarylates, enhancing thermal stability and mechanical properties.

Table 2: Industrial and Research Applications

Recent Advancements

- Green Synthesis : Rh(III)-catalyzed direct C–H carbonylation reduces waste and improves atom economy.

- Computational Modeling : Density functional theory (DFT) studies predict regioselectivity in nitration and bromination reactions.

These advancements underscore the compound’s evolving role in addressing challenges in drug discovery, sustainable agriculture, and advanced material design.

Properties

IUPAC Name |

2-methyl-7-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-5-9(12)10-7-3-2-6(11(13)14)4-8(7)15-5/h2-5H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLXGQKTRWROCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Reagents : 2-Amino-5-nitrophenol (200 g), ethyl 2-bromo-2-methylpropionate (278.4 g), anhydrous potassium carbonate (269 g), DMSO (1000 mL).

- Temperature : Maintained at 26–30°C to prevent side reactions.

- Duration : 24 hours for complete conversion.

- Workup : Quenching with water (2000 mL) followed by filtration yields the crude product, which is washed with DMSO/water (2:1) and pure water to achieve 96% purity.

This method achieves a yield of 121% (accounting for solvent retention in the wet product), demonstrating high efficiency. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure: $$ ^1H $$-NMR (CDCl₃) δ 1.59 (6H, s), 6.95 (1H, d), 7.87–7.92 (2H, m), and ESI-MS m/z 223 [M+H]⁺.

Two-Step Alkylation-Reduction Approach

An alternative strategy involves sequential O-alkylation and reduction steps. This method is particularly advantageous for introducing nitro groups post-cyclization.

Step 1: O-Alkylation of 2-Nitrophenols

2-Nitrophenol derivatives are alkylated with methyl 2-bromoalkanoates in the presence of a base such as potassium carbonate. For example, methyl 2-bromopropionate reacts with 2-amino-5-nitrophenol to form an intermediate ester.

Step 2: Green Reduction and Cyclization

The intermediate undergoes reduction using iron/acetic acid (Fe/AcOH) or zinc/ammonium chloride (Zn/NH₄Cl), followed by spontaneous cyclization to yield the benzoxazinone core. This "green" method minimizes hazardous waste and achieves moderate yields (65–75%).

Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate reaction kinetics. A reported protocol involves:

- Reagents : 2-Amino-5-nitrophenol, ethyl 2-bromoisobutyrate, cyanuric chloride/N,N-dimethylformamide (DMF) complex.

- Conditions : Microwave irradiation at 150°C for 15 minutes.

- Yield : 85–90%, with reduced reaction time compared to conventional heating.

Microwave methods enhance scalability for lab-scale production while maintaining high purity (>95%).

Mechanochemical Synthesis

Solid-state mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine eliminates solvent use, aligning with green chemistry principles. Key parameters include:

- Grinding Time : 30–45 minutes.

- Yield : 78–82%.

This method is ideal for thermally sensitive intermediates and reduces purification steps.

Comparative Analysis of Synthetic Routes

*Yield reflects wet product weight; actual isolated yield is approximately 89–92%.

Industrial Production Considerations

Large-scale synthesis requires optimization of cost, safety, and environmental impact. Continuous flow reactors improve consistency in cyclization reactions by maintaining precise temperature and mixing conditions. Solvent recovery systems are critical when using DMSO due to its high boiling point (189°C).

Reaction Mechanism Insights

The cyclization mechanism proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon, facilitated by base-mediated deprotonation (Figure 1). Nitro group orientation at the 7th position is confirmed by X-ray crystallography, which shows strong hydrogen bonding between the nitro oxygen and adjacent methyl protons.

Challenges and Solutions

Low Yields in Cross-Coupling Reactions

- Catalyst Optimization : Palladium acetate (Pd(OAc)₂) with triethylamine enhances Suzuki-Miyaura coupling efficiency.

- Moisture Control : Molecular sieves (3Å) scavenge water, preventing hydrolysis of intermediates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo reduction to form amino derivatives.

Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.

Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Reduction: 2-Methyl-7-amino-2H-1,4-benzoxazin-3(4H)-one.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy in inhibiting growth, making it a potential candidate for developing new antibiotics or preservatives in pharmaceutical formulations .

Anticancer Properties

Several studies have investigated the compound's anticancer potential. It has been observed to induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound for the development of novel anticancer agents. The mechanism of action appears to involve the modulation of cell signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

Recent findings suggest that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced damage, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Herbicidal Activity

The compound has been evaluated for its herbicidal properties against various weed species. Its application can lead to effective weed control in agricultural settings, providing an environmentally friendly alternative to synthetic herbicides. Field trials have shown promising results in reducing weed biomass without adversely affecting crop yield .

Plant Growth Regulation

In addition to its herbicidal effects, this compound has been studied for its role as a plant growth regulator. It promotes root development and enhances nutrient uptake in certain crops, thereby improving overall plant health and productivity .

Polymer Chemistry

The compound is being explored as a monomer in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Fluorescent Probes

Due to its unique chemical structure, this compound can be utilized as a fluorescent probe in biological imaging. Its fluorescence properties allow for tracking cellular processes in real-time, providing valuable insights into cellular dynamics and interactions .

Case Studies

Mechanism of Action

The mechanism of action of 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Key Observations :

- Nitro Group : The C7 nitro substituent in this compound distinguishes it from natural analogs like DIMBOA (methoxy) and DIBOA (hydroxyl). The nitro group’s electron-withdrawing nature may alter reactivity, stability, and interaction with biological targets compared to electron-donating groups (-OCH₃, -OH) .

Bioactivity Comparison

Antimicrobial and Antifungal Activity

- Natural Benzoxazinoids: DIMBOA and DIBOA exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and insects due to their hydroxamic acid structure, which disrupts cellular membranes .

- Propanolamine-containing derivatives: Exhibit antiviral, antibacterial, and antifungal properties, with MIC values as low as 12.5 µg/mL against Xanthomonas oryzae (). 2-Ethyl-7-fluoro derivative: Complete inhibition of Fusarium spp. at 200 mg/L ().

Phytotoxicity and Herbicidal Activity

- Natural Degradation Products: BOA (from DIBOA) and MBOA (from DIMBOA) degrade further to aminophenoxazinones (APO, AMPO), which are highly phytotoxic ().

- Fluorinated/Chlorinated Derivatives : 7F-D-DIBOA and 6Cl-D-DIBOA show superior herbicidal activity (IC₅₀ < 50 µM) and selectivity, outperforming natural analogs ().

Enzyme Inhibition

- Compound 5f: A nitrophenyl-substituted benzoxazinone inhibits aldose reductase (ALR2) with IC₅₀ = 3.24 mM, though chloro/bromo substitutions reduce activity ().

Biological Activity

2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 85160-82-3) is a compound belonging to the benzoxazine class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C9H8N2O4

- Molecular Weight : 208.17 g/mol

- Structure : The compound features a benzoxazine core, which is known for its reactivity and biological significance.

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that benzoxazinoids, including this compound, exhibit significant antimicrobial properties. They have been shown to inhibit various fungal pathogens such as Helminthosporium turcicum and Fusarium culmorum .

Table 1: Antimicrobial Activity Against Fungal Pathogens

| Pathogen | Inhibition (%) at 1000 ppm | Reference |

|---|---|---|

| Helminthosporium turcicum | 90 | Friebe et al., 1998 |

| Fusarium culmorum | 52.3 | Rezai et al., 2012 |

| Sclerotium rolfsii | 79.6 | Gilmore et al., 1996 |

Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of related benzoxazine derivatives, compounds were tested using the maximal electroshock test (MES). The study found that certain derivatives displayed promising anticonvulsant activity with protective indices indicating their potential for further development .

Case Study: Anticonvulsant Testing

A derivative of benzoxazine showed an ED(50) value of 31.7 mg/kg in the MES test, suggesting significant anticonvulsant potential. The protective index (PI) was calculated at 7.2, indicating a favorable safety margin .

Protease Inhibition

Benzoxazinoids are also noted for their ability to inhibit serine proteases, which are implicated in various diseases including cancer and neurodegenerative disorders. Specifically, studies have shown that these compounds can interfere with human leukocyte elastase activity .

Table 2: Protease Inhibition Data

| Compound | Type of Protease Inhibited | IC50 (µM) | Reference |

|---|---|---|---|

| 4H-Benzo[d][1,3]oxazin-4-one | Human leukocyte elastase | 15 | MDPI, 2019 |

| Other derivatives | Various serine proteases | Variable | MDPI, 2019 |

The mechanisms underlying the biological activities of benzoxazinoids are complex and involve interactions at the molecular level. For instance:

- Antimicrobial Action : The inhibition of fungal growth is believed to occur through disruption of cell wall synthesis or interference with metabolic pathways.

- Anticonvulsant Mechanism : The anticonvulsant effects may be linked to modulation of neurotransmitter systems or ion channel activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one and its derivatives?

- Methodological Answer : The synthesis of benzoxazinones typically involves cyclization reactions of substituted anthranilic acid derivatives. For nitro-substituted analogs like this compound, nitration of precursor benzoxazinones (e.g., using HNO₃/H₂SO₄) followed by methylation via alkyl halides or diazomethane is a common approach. Reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized to avoid over-nitration or ring degradation. Structural confirmation requires NMR (¹H/¹³C), IR, and high-resolution mass spectrometry .

Q. How can spectroscopic techniques distinguish this compound from structurally similar benzoxazinones?

- Methodological Answer : Key spectral markers include:

- ¹H NMR : Aromatic protons adjacent to the nitro group (C7) show deshielding (~δ 8.0–8.5 ppm). The methyl group at C2 appears as a singlet (~δ 2.3–2.5 ppm).

- IR : Nitro group vibrations (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) and lactone carbonyl (~1700 cm⁻¹).

- LC-MS/MS : Fragmentation patterns (e.g., loss of NO₂ or CH₃ groups) differentiate it from analogs like DIMBOA (methoxy-substituted) or DIBOA (hydroxy-substituted) .

Q. What bioactivity screening protocols are suitable for assessing the antifungal potential of this compound?

- Methodological Answer : Use standardized microdilution assays (CLSI M38/M44) against fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus). Minimum inhibitory concentration (MIC) values are determined in RPMI-1640 media at 35°C. Compare results with positive controls (e.g., fluconazole). Synergistic effects can be evaluated via checkerboard assays with commercial antifungals .

Advanced Research Questions

Q. How does the nitro group at C7 influence the allelopathic and ecological interactions of this compound?

- Methodological Answer : The electron-withdrawing nitro group enhances stability against enzymatic degradation compared to hydroxy/methoxy analogs. In plant-microbe systems, assess allelopathy via root elongation inhibition assays (e.g., lettuce seedlings) and soil degradation kinetics (HPLC monitoring). Compare with DIMBOA (methoxy) to evaluate substituent effects on phytotoxicity and persistence .

Q. What computational approaches predict the degradation pathways of this compound in soil ecosystems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model nitro group reduction and lactone ring cleavage. Simulate hydrolysis pathways under varying pH (4–9) and microbial activity. Validate predictions with LC-QTOF-MS to detect intermediates like nitroso derivatives or anthranilic acid fragments .

Q. How can structural modifications enhance the herbicidal selectivity of this compound while minimizing non-target toxicity?

- Methodological Answer : Introduce polar substituents (e.g., hydroxyl, amino) at C4 or C8 to improve water solubility and reduce persistence. Test herbicidal activity using Arabidopsis thaliana mutants deficient in detoxification enzymes (e.g., cytochrome P450s). Pair with nanoencapsulation (chitosan nanoparticles) to control release kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.